REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=C([CH:7]=[C:8]([Br:10])[CH:9]=1)C=O.CO.C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH3:24][O:25][C:26]([O:29][CH3:30])(C)[CH3:27]>>[Br:1][C:2]1[CH:3]=[C:27]([CH:26]([O:29][CH3:30])[O:25][CH3:24])[CH:7]=[C:8]([Br:10])[CH:9]=1
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Name
|
|
Quantity
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13.2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=O)C=C(C1)Br
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
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100 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
100 mL
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Type
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reactant
|
Smiles
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COC(C)(C)OC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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to reflux 6 hrs
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Duration
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6 h
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Type
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TEMPERATURE
|
Details
|
After cooling
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Type
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CUSTOM
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Details
|
solvent was removed in vacuo
|
Type
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CUSTOM
|
Details
|
to give a brown oil
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Type
|
WASH
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Details
|
washed with 1:20 ethylacetate
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Type
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CONCENTRATION
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Details
|
The filtrate was concentrated to orange brown oil of the desired acetal
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Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(C=C(C1)Br)C(OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |